

# A Comparative Pharmacokinetic Analysis of Aderamastat and Linvemastat: A Guide for Researchers

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## Compound of Interest

Compound Name: Aderamastat

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An in-depth comparison of two promising oral selective matrix metalloproteinase-12 (MMP-12) inhibitors, **Aderamastat** (FP-025) and Linvemastat (FP-020), for the treatment of inflammatory and fibrotic diseases.

This guide provides a comprehensive analysis of the pharmacokinetic profiles of **Aderamastat** and its next-generation successor, Linvemastat, both developed by Foresee Pharmaceuticals. These orally administered small molecules are at the forefront of targeting MMP-12, a key enzyme implicated in the pathophysiology of various inflammatory and fibrotic conditions, including asthma and inflammatory bowel disease (IBD). This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview based on available clinical trial data.

## Introduction to Aderamastat and Linvemastat

**Aderamastat** (FP-025) is a first-in-class, highly selective oral MMP-12 inhibitor that has demonstrated promising results in preclinical and clinical studies.[1] It has successfully completed a Phase 2 proof-of-concept study in patients with allergic asthma.[2] Building on the experience with **Aderamastat**, Linvemastat (FP-020) was developed as a new-generation MMP-12 inhibitor.[3][4][5][6] Linvemastat is reported to exhibit greater potency and superior pharmacokinetic properties compared to **Aderamastat**, positioning it as a potential best-in-class therapeutic.[5][6] Linvemastat has successfully completed a Phase 1 single and multiple

ascending dose (SAD/MAD) clinical trial in healthy volunteers, with Phase 2 studies in asthma and IBD planned for 2025.[4][6]

## Pharmacokinetic Profile Comparison

The following table summarizes the available pharmacokinetic parameters for **Aderamastat** and **Linvemastat** based on data from their respective Phase 1 clinical trials in healthy volunteers. It is important to note that detailed quantitative pharmacokinetic data for Linvemastat have not yet been publicly disclosed.

Pharmacokinetic Parameter	Aderamastat (FP-025)	Linvemastat (FP-020)
Elimination Half-life ( $t_{1/2}$ )	6 - 8 hours[7]	Data not publicly available. Described as having "superior pharmacokinetic properties".[5] [6]
Accumulation	Approximately 1.7-fold (in MAD study)[7]	Data not publicly available.
Effect of Food	Delayed rate of absorption, no effect on the extent of absorption.[7]	Data not publicly available.
Dose Proportionality	Exposure increased in a greater-than-dose-proportional manner at lower doses ( $\leq 100$ mg) and less than proportionally at higher doses. [7]	Data not publicly available.
C <sub>max</sub> , T <sub>max</sub> , AUC	Specific quantitative data not publicly available.	Specific quantitative data not publicly available.

## Experimental Protocols

### Aderamastat Phase 1 Clinical Trial

The pharmacokinetic profile of **Aderamastat** was evaluated in two randomized, double-blind, placebo-controlled studies in healthy subjects.<sup>[7]</sup>

- Study I (Single Ascending Dose - SAD): This first-in-human study assessed the safety, tolerability, and pharmacokinetics of single ascending oral doses of **Aderamastat** ranging from 50 mg to 800 mg. The study utilized two formulations: a neat active pharmaceutical ingredient (API) in a capsule and an amorphous solid dispersion (ASD) in a capsule.<sup>[7]</sup>
- Study II (Multiple Ascending Dose - MAD): This study evaluated the safety, tolerability, and pharmacokinetics of multiple ascending oral doses of **Aderamastat**. Doses of 100 mg, 200 mg, and 400 mg were administered twice daily for 8 days using the ASD-in-capsule formulation. This study also included an evaluation of the effect of food on the pharmacokinetics of **Aderamastat**.<sup>[7]</sup>

## Linvemastat Phase 1 Clinical Trial

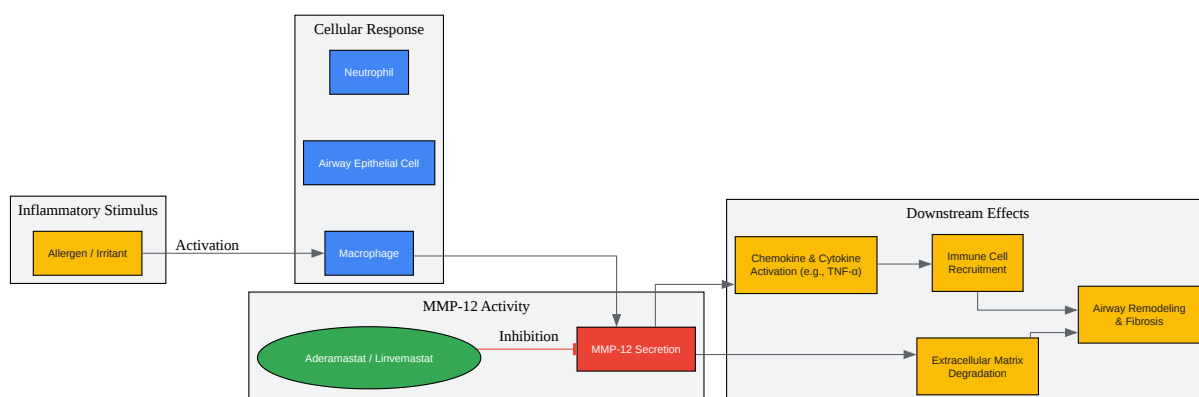
The pharmacokinetic profile of Linvemastat was assessed in a randomized, double-blind, placebo-controlled, single-center Phase 1 clinical trial in healthy volunteers in Australia.<sup>[4][6]</sup>

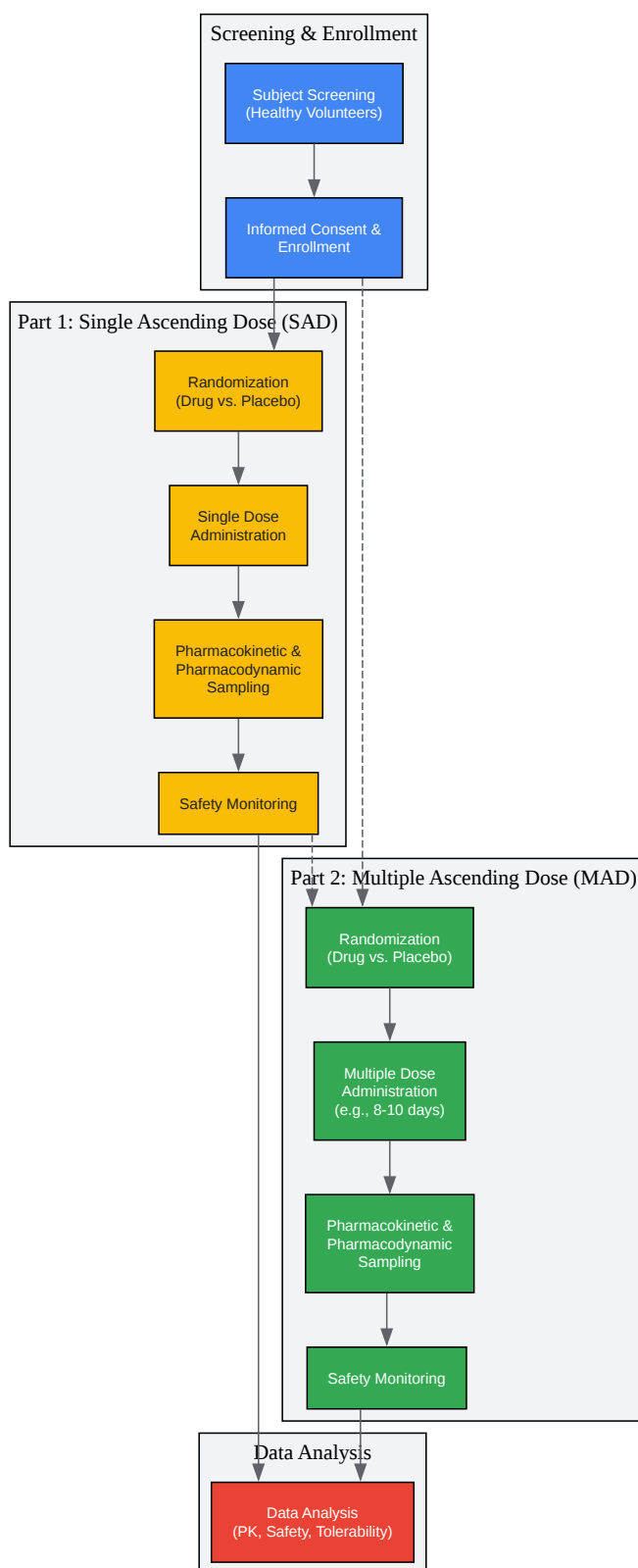
- Part 1 (Single Ascending Dose - SAD): This part of the study involved 40 subjects who were randomized to receive a single oral dose of Linvemastat or a placebo.<sup>[4]</sup>
- Part 2 (Multiple Ascending Dose - MAD): In this part, 24 subjects were randomized to receive a once-daily oral dose of Linvemastat or a placebo for 10 days.<sup>[4]</sup>

## Mechanism of Action: MMP-12 Inhibition

Both **Aderamastat** and Linvemastat exert their therapeutic effects by selectively inhibiting matrix metalloproteinase-12 (MMP-12). MMP-12, also known as macrophage elastase, is a key enzyme secreted by macrophages and is involved in the breakdown of extracellular matrix components. In inflammatory diseases like asthma and IBD, MMP-12 plays a significant role in tissue remodeling, inflammation, and the recruitment of immune cells.<sup>[1][8][9]</sup>

The following diagram illustrates the putative signaling pathway of MMP-12 in the context of airway inflammation, a key process in asthma.





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Address: 3281 E Guasti Rd  
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